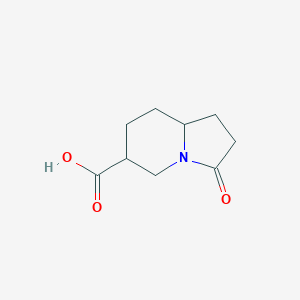

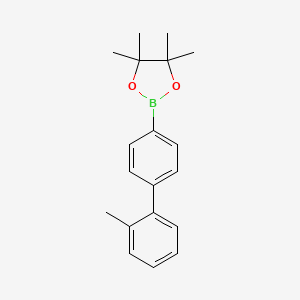

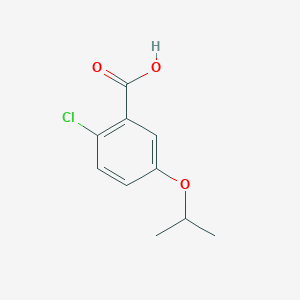

![molecular formula C9H6BrNO2S B6357356 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester CAS No. 1620412-37-4](/img/structure/B6357356.png)

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a chemical compound with the formula C9H6BrNO2S . It has a molecular weight of 272.12 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester: is a derivative of thiazole, which has been found to possess significant antimicrobial properties. Thiazole derivatives like this compound have been synthesized and tested for their efficacy against various microbial strains. The presence of the bromo group and the isothiazole ring structure may contribute to its potential as a scaffold for developing new antimicrobial agents .

Antitumor and Cytotoxic Activity

Thiazole derivatives are known for their antitumor and cytotoxic activities. The structural features of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester could be explored for the design of novel antineoplastic drugs. Research has shown that modifications to the thiazole ring can lead to compounds with promising antitumor properties .

Neuroprotective Agents

The thiazole core is present in many compounds with neuroprotective effects. 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester could be used as a starting point for the synthesis of drugs aimed at treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and its chemical reactivity make it a candidate for further research in this field .

Anti-inflammatory Agents

Thiazole derivatives have been reported to exhibit anti-inflammatory activity. The compound could be investigated for its potential to reduce inflammation, possibly by acting on specific inflammatory pathways or mediators. This application could extend to the treatment of chronic inflammatory diseases .

Antiviral Agents

Given the ongoing need for new antiviral drugs, the thiazole ring’s presence in several antiviral compounds suggests that 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester might be a valuable lead compound. Its structure could be modified to enhance its activity against various viruses .

Development of Diagnostic Agents

The unique structure of 7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester makes it a potential candidate for the development of diagnostic agents. Its ability to react with specific biological targets could be utilized in imaging techniques or as a marker in diagnostic assays .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 7-bromo-1,2-benzothiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-5-3-2-4-6(10)8(5)14-11-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHQDQHFLYJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

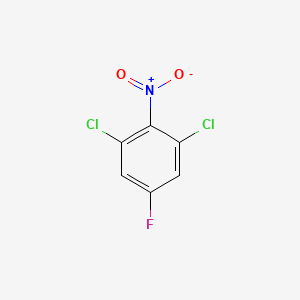

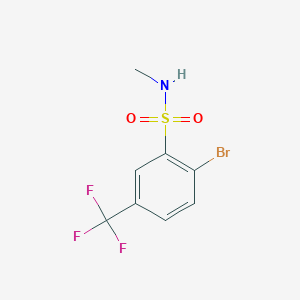

![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)

![tert-Butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B6357348.png)